molecular formula C5H4BrN3O B581429 5-Bromopyrimidine-4-carboxamide CAS No. 1216209-89-0

5-Bromopyrimidine-4-carboxamide

Cat. No. B581429
M. Wt: 202.011
InChI Key: CGVFADLDPAJRJQ-UHFFFAOYSA-N
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Description

5-Bromopyrimidine is a compound with the empirical formula C4H3BrN2 and a molecular weight of 158.98 . It is used in various applications, including as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .


Synthesis Analysis

The synthesis of 5-Bromopyrimidine involves various methods. One such method involves the preparation of 5-Bromopyrimidine compound using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, reduction .


Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine is available in 3D and 2D formats . The structure can be analyzed using various tools and databases, such as ChemSpider and the NIST Chemistry WebBook .


Chemical Reactions Analysis

5-Bromopyrimidine undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromopyrimidine is a yellow solid with a density of 1.6448 (rough estimate), a melting point of 67-73 °C (lit.), and a boiling point of 168°C (lit.) . It has a vapor pressure of 0.437mmHg at 25°C and a refractive index of 1.5260 (estimate) .

Scientific Research Applications

  • Kinase Inhibition : 5-Bromopyrimidine-4-carboxamide derivatives are utilized in the synthesis of kinase inhibitors. For instance, they have been used in the creation of selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, demonstrating submicromolar activities in cell proliferation assays and non-toxicity to mammalian cells (Zhang et al., 2014).

  • Anticancer Agents : The compound has been utilized in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are biologically active cores in various anticancer agents like 5-fluorouracil (5-FU). These compounds have shown potential as kinase inhibitors in cancer treatment (Wada et al., 2012).

  • HIV Integrase Inhibition : Research on dihydroxypyrimidine carboxamides, closely related to 5-Bromopyrimidine-4-carboxamide, has led to the discovery of compounds that inhibit HIV integrase, a key enzyme in the HIV replication process. These compounds have shown potent inhibition and favorable pharmacokinetic profiles, suggesting their potential as antiviral agents (Summa et al., 2006).

  • Antimicrobial Activity : Derivatives of 5-Bromopyrimidine-4-carboxamide have been explored for their antimicrobial activity. For example, certain compounds synthesized from 5-bromopyrimidine have shown promising activity against Mycobacterium tuberculosis and other multidrug-resistant strains (Verbitskiy et al., 2016).

  • Inhibitors of Receptor for Advanced Glycation End Products (RAGE) : Pyrazole-5-carboxamides, which can be synthesized using 5-Bromopyrimidine-4-carboxamide, have been identified as inhibitors of RAGE, a potential therapeutic target for Alzheimer's disease (Han et al., 2014).

Safety And Hazards

5-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-bromopyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFADLDPAJRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-4-carboxamide

Citations

For This Compound
4
Citations
M Mistry - 2016 - researchspace.auckland.ac.nz
Since the discovery of cisplatin as a potent anticancer agent, transition metal complexes have played a significant role in the development of new anticancer compounds. The anticancer …
Number of citations: 0 researchspace.auckland.ac.nz
R Li, B Moubaraki, KS Murray, S Brooker - Dalton Transactions, 2008 - pubs.rsc.org
… )-bridged square pyramidal N 3 Br 2 copper(II) 1D polymers, [Cu(pmpep)Br] ∞ [where (pmpep) − is deprotonated N-(2-(4-imidazolyl)ethyl)-2-methyl-5-bromopyrimidine-4-carboxamide] …
Number of citations: 30 pubs.rsc.org
SJ Brown, X Tao, TA Wark, DW Stephan… - Inorganic …, 1988 - ACS Publications
… pyridine-2-carboxamide (2) and /V-(2-(4-imidazolyl)ethyl)-2methyl-5-bromopyrimidine-4-carboxamide (3), which resemble part of the metal-chelating portion of BLM (boxed area in 1). …
Number of citations: 59 pubs.acs.org
SJ Brown, X Tao, DW Stephan… - Inorganic Chemistry, 1986 - ACS Publications
As part of a synthetic analogue approach to metallobleomycins, copper complexes of two peptides, PypepH and PmpepH, resembling fragments of the metal-chelating section of …
Number of citations: 62 pubs.acs.org

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